2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride
Overview
Description
2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its bromine, methoxy, and propylamino groups attached to a phenoxyethanol backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride typically involves multiple steps, starting with the bromination of a methoxy-substituted phenol. This is followed by the introduction of a propylamino group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and propylamino groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-bromo-2-methoxy-4-[(propylamino)methyl]phenoxy}-N-phenylacetamide
- 2-{5-bromo-2-ethoxy-4-[(propylamino)methyl]phenoxy}ethanol
Uniqueness
2-[5-Bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and propylamino groups provide versatility in chemical synthesis, while the bromine atom offers opportunities for further functionalization.
Properties
IUPAC Name |
2-[5-bromo-2-methoxy-4-(propylaminomethyl)phenoxy]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3.ClH/c1-3-4-15-9-10-7-12(17-2)13(8-11(10)14)18-6-5-16;/h7-8,15-16H,3-6,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBMCUGBSNVJKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1Br)OCCO)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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